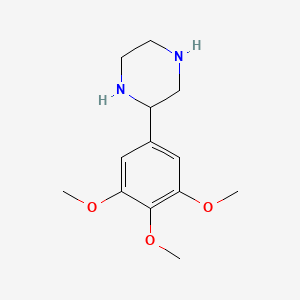

2-(3,4,5-Trimethoxyphenyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-16-11-6-9(10-8-14-4-5-15-10)7-12(17-2)13(11)18-3/h6-7,10,14-15H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZIGSBHEDAVBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2CNCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378117 | |

| Record name | 2-(3,4,5-trimethoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65709-47-9 | |

| Record name | 2-(3,4,5-trimethoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Piperazine Moiety: a Privileged Scaffold in Drug Development

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, holds a distinguished status in medicinal chemistry, often referred to as a "privileged scaffold." ontosight.ai This designation stems from its frequent appearance in the structures of a wide array of approved drugs and biologically active compounds. researchgate.net The versatility of the piperazine nucleus allows it to serve as a foundational component in the development of agents targeting a broad spectrum of diseases.

The widespread use of piperazine derivatives can be attributed to several key characteristics. Its physicochemical properties, including good water solubility and basicity, can be fine-tuned by substitutions on the nitrogen atoms, which in turn can modulate the pharmacokinetic and pharmacodynamic profiles of a drug candidate. google.com This adaptability makes the piperazine ring a valuable tool for medicinal chemists to optimize absorption, distribution, metabolism, and excretion (ADME) properties. auburn.edu

The biological activities associated with piperazine-containing compounds are remarkably diverse, underscoring their significance in drug discovery. They are integral to the function of numerous therapeutic classes, including:

Central Nervous System (CNS) Agents: Many piperazine derivatives exhibit pharmacological activity within the central nervous system, acting as antipsychotics, antidepressants, and anxiolytics. ontosight.ainih.gov Their mechanism often involves interaction with monoamine pathways, targeting neurotransmitter receptors. ontosight.ainih.gov

Anticancer Agents: The piperazine scaffold is a common feature in the design of novel anticancer drugs. researchgate.netdntb.gov.ua

Antimicrobial Agents: Researchers have successfully incorporated the piperazine ring into compounds with significant antibacterial, antifungal, and antimalarial properties. researchgate.netnih.gov

Other Therapeutic Areas: The applications of piperazine derivatives extend to antihistamines, anti-inflammatory agents, and antiviral compounds. ontosight.airesearchgate.netnih.gov

Below is an interactive table summarizing the therapeutic applications of some well-known piperazine derivatives.

| Drug Name | Therapeutic Class | Primary Mechanism of Action |

| Clozapine | Atypical Antipsychotic | Antagonist at dopamine (B1211576) and serotonin (B10506) receptors |

| Vortioxetine | Antidepressant | Serotonin modulator and stimulator |

| Buspirone | Anxiolytic | Serotonin 5-HT1A receptor partial agonist |

| Ciprofloxacin (B1669076) | Antibiotic | Inhibits bacterial DNA gyrase |

| Imatinib | Anticancer | Tyrosine kinase inhibitor |

| Cetirizine | Antihistamine | Selective H1 receptor inverse agonist |

The Trimethoxyphenyl Tmp Moiety: a Potent Pharmacophore

The 3,4,5-trimethoxyphenyl (TMP) group is another molecular fragment that has garnered substantial attention in the field of medicinal chemistry, primarily for its role as a potent pharmacophore in bioactive agents. A pharmacophore is defined as the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response.

The TMP moiety is a key structural feature of several natural and synthetic compounds with significant biological activity, most notably in the realm of anticancer research. Its importance is highlighted by its presence in combretastatin (B1194345) A-4, a natural product that exhibits potent activity against the proliferation of cancer cells. researchgate.net The primary mechanism through which the TMP group exerts its effect is by interacting with tubulin, a protein that is essential for the formation of microtubules. core.ac.uknih.gov

Microtubules are critical components of the cytoskeleton and play a vital role in cell division (mitosis). core.ac.uk By binding to the colchicine (B1669291) site on tubulin, the TMP moiety disrupts the polymerization of microtubules, which in turn arrests the cell cycle and leads to programmed cell death (apoptosis) in rapidly dividing cancer cells. nih.govnih.gov This makes tubulin a validated and highly attractive target for cancer chemotherapy. core.ac.uk

The 3,4,5-substitution pattern of the methoxy (B1213986) groups on the phenyl ring is often crucial for this potent antitubulin activity. core.ac.uk Numerous studies have focused on designing and synthesizing novel bioactive heterocycles that incorporate the 3,4,5-trimethoxyphenyl fragment to exploit its microtubule-destabilizing properties for the development of new anticancer agents. nih.govnih.gov

The Rationale for Investigating 2 3,4,5 Trimethoxyphenyl Piperazine

Overview of Synthetic Approaches to Piperazine Scaffolds

The construction of the piperazine ring is a fundamental step in the synthesis of many pharmaceuticals. mdpi.com Over the years, numerous methods have been developed to assemble this six-membered heterocycle, with strategies evolving to offer greater efficiency, milder conditions, and broader substrate scope. organic-chemistry.org

Classical approaches to piperazine ring synthesis often involve the cyclization of acyclic precursors. One common method is the reaction of an aniline (B41778) with bis-(2-haloethyl)amine or diethanolamine. mdpi.com Another traditional route involves the reductive cyclization of bis(oximinoalkyl)amines, which can be formed from the sequential double Michael addition of nitrosoalkenes to primary amines. nih.gov

Modern synthetic strategies have introduced more sophisticated and efficient methods for piperazine ring formation. These include:

Palladium-catalyzed cyclization: This approach offers a modular synthesis of highly substituted piperazines by coupling a propargyl unit with various diamine components, providing excellent regio- and stereochemical control. organic-chemistry.org A Wacker-type aerobic oxidative cyclization of alkenes using a base-free palladium catalyst is another effective method for constructing piperazines and other nitrogen heterocycles. organic-chemistry.org

Ruthenium-catalyzed diol-diamine coupling: A (pyridyl)phosphine-ligated ruthenium(II) catalyst can facilitate the coupling of diols and diamines to form piperazines and diazepanes. organic-chemistry.org

Gold-catalyzed cyclization: The ring-opening of cyclic sulfamidates with propargylic sulfonamides yields substrates that can undergo gold-catalyzed cyclization to produce tetrahydropyrazines, which can be subsequently reduced to piperazine scaffolds. organic-chemistry.org

Visible-light-promoted decarboxylative annulation: This method utilizes an iridium-based photocatalyst for the reaction between a glycine-based diamine and various aldehydes to afford 2-substituted piperazines under mild conditions. organic-chemistry.org

Organic photoredox catalysis: The condensation of carbonyl and amine partners can yield a broad range of piperazines through a process involving direct substrate oxidation followed by a 6-endo-trig radical cyclization. organic-chemistry.org

A summary of key modern synthetic strategies for piperazine ring formation is presented in the table below.

| Catalyst/Promoter | Reactants | Key Features |

| Palladium | Propargyl units and diamines | Modular, high regio- and stereocontrol |

| Palladium | Alkenes | Wacker-type aerobic oxidative cyclization |

| Ruthenium | Diols and diamines | Tolerates diverse functional groups |

| Gold | Cyclic sulfamidates and propargylic sulfonamides | Forms tetrahydropyrazine (B3061110) intermediates |

| Iridium photocatalyst | Glycine-based diamines and aldehydes | Mild conditions, visible light promoted |

| Organic photoredox catalyst | Carbonyls and amines | Operationally simple, radical cyclization |

The functionalization of the piperazine ring is crucial for modulating the pharmacological properties of the resulting molecules. While N-substitution is common and readily achieved, C-substitution has traditionally been more challenging. mdpi.comencyclopedia.pub

N-Substitution: The nitrogen atoms of the piperazine ring are nucleophilic and can be readily functionalized. Key methods for N-substitution include:

N-Arylation: The most common methods for introducing aryl groups are the Pd-catalyzed Buchwald-Hartwig coupling, the Cu-catalyzed Ullmann-Goldberg reaction, and aromatic nucleophilic substitution (SNAr) on electron-deficient (hetero)arenes. mdpi.com A facile Pd-catalyzed methodology allows for the efficient synthesis of N-arylpiperazines under aerobic and even solvent-free conditions. organic-chemistry.orgorganic-chemistry.org

N-Alkylation: This is typically achieved through nucleophilic substitution on alkyl halides or sulfonates, reductive amination, or the reduction of carboxamides. mdpi.com The use of sodium or potassium iodide can enhance the reactivity of alkyl halides in these reactions. mdpi.com

N-Acylation: The reaction of piperazines with acyl chlorides or other activated carboxylic acid derivatives is a straightforward method for introducing acyl groups.

C-Substitution: Introducing substituents onto the carbon atoms of the piperazine ring has historically been more complex, often requiring multi-step syntheses. mdpi.comencyclopedia.pub However, recent advances in C-H functionalization have provided more direct routes. mdpi.comresearchgate.net

Intramolecular Hydroamination: A highly diastereoselective intramolecular hydroamination serves as a key step in the modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.orgnih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the α-C-H functionalization of piperazines, allowing for the introduction of aryl, heteroaryl, and vinyl groups. encyclopedia.pubresearchgate.net For instance, an iridium-based photocatalyst can oxidize the N-phenyl group of a piperazine, leading to the formation of an α-aminyl radical that can then couple with a heteroarene. mdpi.comencyclopedia.pub

Iridium-Catalyzed Imine Coupling: A bench-stable iridium catalyst can be used for the head-to-head coupling of imines to produce complex C-substituted piperazines in a highly stereospecific and atom-economical manner. nih.gov

Targeted Synthesis of Trimethoxyphenyl-Substituted Piperazine Derivatives

The synthesis of piperazines bearing a trimethoxyphenyl substituent requires specific strategies to connect this particular moiety to the piperazine core.

The trimethoxyphenyl group can be introduced at either a nitrogen or a carbon atom of the piperazine ring.

For N-substitution, one common approach is the reaction of piperazine with a trimethoxyphenyl-containing electrophile. For example, 1-(3,4,5-trimethoxybenzyl)piperazine (B140913) can be synthesized via the condensation of 3,4,5-trimethoxybenzyl chloride with piperazine. Another method involves the reductive amination of 3,4,5-trimethoxybenzaldehyde (B134019) with piperazine using a catalyst like palladium on carbon or Raney nickel.

For C-substitution, to generate a compound like this compound, a synthetic route that builds the piperazine ring with the trimethoxyphenyl group already in place is often employed. This could involve, for example, a variation of the visible-light-promoted decarboxylative annulation using a trimethoxyphenyl-substituted aldehyde.

A study on the synthesis of piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone derivatives involved the initial coupling of 3,4,5-trimethoxybenzoyl chloride with piperazine, followed by further acylation at the second nitrogen. researchgate.net

Achieving regioselectivity in the synthesis of substituted piperazines, particularly for isomers like the 2-substituted variant, is a key challenge. Modern synthetic methods offer increasing control over the position of substitution.

For the synthesis of 2-substituted piperazines, methods like the visible-light-promoted decarboxylative annulation of a glycine-based diamine with an appropriate aldehyde are particularly useful. organic-chemistry.org In the case of this compound, this would involve using 3,4,5-trimethoxybenzaldehyde as the aldehyde component.

Diastereoselective methods, such as the palladium-catalyzed intramolecular hydroamination for 2,6-disubstituted piperazines, highlight the level of control that can be achieved in placing substituents on the piperazine ring. nih.gov While this specific method yields a 2,6-disubstituted product, the underlying principles of using chiral catalysts and controlling reaction pathways are applicable to the synthesis of specific isomers like this compound.

An iridium-catalyzed method for the synthesis of C-substituted piperazines through the head-to-head coupling of imines has been shown to be highly regioselective for the piperazine ring and diastereoselective, yielding a single, previously unreported diastereomer. nih.gov

Derivatization and Further Chemical Modifications of the Core Structure

Once the this compound scaffold is synthesized, it can undergo further chemical modifications to create a library of related compounds for structure-activity relationship studies.

The presence of two secondary amine groups in the piperazine ring allows for a wide range of derivatization reactions. These include N-alkylation, N-arylation, N-acylation, and N-sulfonylation at one or both nitrogen atoms. For instance, the nucleophilic substitution of 6-chloropurine (B14466) with substituted piperazines has been used to create a series of purine (B94841) analogs. nih.gov

Chemical derivatization can also be employed for analytical purposes. For example, piperazine can be reacted with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a UV-active derivative, enabling its detection at low levels using HPLC-UV. jocpr.comresearchgate.net This highlights the reactivity of the piperazine nitrogens and their availability for chemical modification.

In the synthesis of combretastatin (B1194345) A-4 analogues, a 3,4,5-trimethoxyphenyl group was incorporated, and the piperazine moiety was coupled to an acrylic acid derivative, showcasing how the core structure can be integrated into more complex molecules. rsc.org Similarly, new series of phthalazine-piperazine-pyrazole conjugates have been synthesized, demonstrating the utility of the piperazine scaffold as a linker between different pharmacophores. researchgate.net

A summary of potential derivatization reactions for the this compound core is provided in the table below.

| Reaction Type | Reagent | Functional Group Introduced |

| N-Alkylation | Alkyl halide (e.g., cyclopentyl bromide) | Alkyl group |

| N-Arylation | Aryl halide (e.g., 4-fluorobenzonitrile) | Aryl group |

| N-Acylation | Acyl chloride (e.g., benzoyl chloride) | Acyl group |

| N-Sulfonylation | Sulfonyl chloride (e.g., p-toluenesulfonyl chloride) | Sulfonyl group |

| Coupling | Activated carboxylic acid | Amide linkage to another moiety |

Functionalization of the Piperazine Nitrogen Atoms

The two nitrogen atoms of the piperazine ring in this compound offer versatile handles for chemical modification, allowing for the introduction of a diverse array of substituents to modulate the physicochemical and pharmacological properties of the molecule. Key functionalization strategies include N-alkylation, N-arylation, N-acylation, and N-sulfonylation.

N-Alkylation: This common modification involves the introduction of alkyl groups onto one or both nitrogen atoms of the piperazine ring. Reductive amination is a widely used method, where the piperazine is reacted with an aldehyde or ketone in the presence of a reducing agent. For instance, the synthesis of N-alkyl piperazine side chain-based CXCR4 antagonists has been achieved through reductive amination of a secondary amine with Boc-protected piperidinyl and piperazinyl aldehydes, followed by deprotection. nih.gov Another approach is the direct alkylation using alkyl halides. nih.gov The choice of solvent and base is crucial for controlling the degree of alkylation and minimizing side reactions. Green chemistry approaches suggest avoiding dipolar aprotic solvents like DMF and NMP where possible. acsgcipr.org

N-Arylation: The introduction of aryl groups to the piperazine nitrogen is typically achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent method, utilizing a palladium catalyst to form the C-N bond between an aryl halide and the piperazine. nih.gov This reaction has been optimized for the synthesis of N-arylpiperazines under aerobic and solvent-free conditions, demonstrating high yields with a range of electron-rich and electron-deficient aryl chlorides. nih.gov

N-Acylation: Acylation of the piperazine nitrogen atoms introduces an amide functionality, which can alter the compound's hydrogen bonding capacity and electronic properties. This is typically achieved by reacting the piperazine with an acylating agent such as an acid chloride or an anhydride. researchgate.netresearchgate.net For example, N-acylation of various sulfonamides has been efficiently carried out using metal hydrogen sulfate (B86663) catalysts under solvent-free conditions. researchgate.net Electrochemical N-acylation has also been reported as a sustainable method that proceeds under mild conditions in water. rsc.org

N-Sulfonylation: The sulfonylation of the piperazine nitrogen atoms yields sulfonamides, a functional group present in many therapeutic agents. This transformation is generally accomplished by reacting the piperazine with a sulfonyl chloride in the presence of a base. A two-step, one-pot procedure for the synthesis of aryl sulfonamides involves the initial formation of an aryl sulfinate, which is then oxidatively aminated to the desired sulfonamide. nih.gov

| Reaction Type | Reagents and Conditions | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl bromide, secondary amine, followed by Boc deprotection. | N-Alkyl piperazine | Synthesis of propyl piperazine intermediates. | nih.gov |

| N-Arylation | Aryl halide, piperazine, Pd catalyst, base. | N-Aryl piperazine | Buchwald-Hartwig amination is a key method. | nih.gov |

| N-Acylation | Carboxylic acid, amine, electrochemical conditions in water. | N-Acyl piperazine | Sustainable method with excellent chemoselectivity. | rsc.org |

| N-Sulfonylation | Aryl sulfonium (B1226848) salt, amine, Et3N, NCS. | N-Sulfonyl piperazine | Two-step, one-pot procedure for aryl sulfonamides. | nih.gov |

Modifications of the Trimethoxyphenyl Aromatic Ring

The 3,4,5-trimethoxyphenyl moiety is a critical pharmacophore in many biologically active molecules. nih.gov Modifications to this ring can significantly impact a compound's interaction with biological targets. Key transformations include demethylation and electrophilic or nucleophilic aromatic substitution.

Demethylation: The selective removal of one or more methyl groups from the methoxy (B1213986) substituents can provide access to hydroxylated analogues, which can serve as handles for further functionalization or act as hydrogen bond donors. The 3,4,5-trimethoxyphenyl group is crucial for the activity of many tubulin inhibitors, and modifications such as demethylation often lead to reduced potency. nih.gov

Electrophilic Aromatic Substitution: In an electrophilic aromatic substitution reaction, an electrophile replaces an atom (typically hydrogen) on the aromatic ring. The high electron density of the trimethoxyphenyl ring makes it susceptible to attack by electrophiles. total-synthesis.comyoutube.com The methoxy groups are ortho, para-directing and activating, meaning that substitution will preferentially occur at the positions ortho and para to these groups. total-synthesis.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. total-synthesis.comlibretexts.org

Nucleophilic Aromatic Substitution (NAS): While less common for electron-rich rings, nucleophilic aromatic substitution can occur if the ring is substituted with strong electron-withdrawing groups. In the context of the trimethoxyphenyl ring, direct nucleophilic substitution is unlikely unless the ring is further modified to be electron-deficient.

| Reaction Type | General Principle | Potential Outcome for this compound | Reference |

|---|---|---|---|

| Demethylation | Removal of methyl groups from methoxy substituents. | Formation of hydroxylated analogues. | nih.gov |

| Electrophilic Aromatic Substitution | Substitution of a hydrogen atom with an electrophile. | Introduction of substituents like nitro, halo, or alkyl groups on the aromatic ring. | total-synthesis.comyoutube.com |

| Nucleophilic Aromatic Substitution | Substitution of a leaving group by a nucleophile on an electron-deficient aromatic ring. | Less likely without further ring modification. |

Optimization of Synthetic Pathways and Yields

The efficient synthesis of this compound and its analogues is crucial for their further development. Optimization of reaction conditions, including the choice of catalyst, solvent, base, and temperature, can significantly improve reaction yields and reduce the formation of byproducts.

Palladium-catalyzed cross-coupling reactions are central to the synthesis of arylpiperazines. The choice of ligand for the palladium catalyst can have a profound impact on the reaction's efficiency and selectivity. For instance, the use of the novel ligand neoisopinocampheyldiphenylphosphine (NISPCPP) has been shown to enable the efficient sequential palladium-catalyzed Heck coupling and hydroxycarbonylation to produce 2-aryl propionic acids in good yields. nih.gov The optimization of palladium-catalyzed methods for the synthesis of functionalized furans has demonstrated that PdCl₂(CH₃CN)₂ can be a highly effective catalyst, achieving yields up to 94% under optimized conditions. mdpi.com

For the synthesis of 2-arylpiperazines specifically, photocatalysis combined with kinetic resolution has been developed to provide enantioenriched products. acs.org This method allows for the late-stage functionalization of the piperazine ring. The optimization of these reactions involves careful consideration of the N-substituents and the electrophile used in the trapping step. acs.org

| Synthetic Approach | Key Optimization Parameters | Impact on Yield/Selectivity | Reference |

|---|---|---|---|

| Palladium-Catalyzed Arylation | Catalyst (e.g., PdCl₂(CH₃CN)₂), ligand (e.g., NISPCPP), solvent, base, oxidant. | Significant yield improvement (up to 94% in some cases) and high regioselectivity. | nih.govmdpi.com |

| Photocatalysis and Kinetic Resolution | Choice of N-substituent and electrophile. | Provides access to enantioenriched 2-arylpiperazines with high enantioselectivities. | acs.org |

Elucidation of Structural Determinants for Biological Activity on the Piperazine Ring

The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to be substituted at two nitrogen positions, influencing properties like basicity, solubility, and receptor interactions. nih.govnih.govmdpi.com

Modifications to the nitrogen and carbon atoms of the piperazine ring have profound effects on the biological activity of this compound analogues. The substituents on the piperazine unit are often critical for their inhibitory activity. nih.gov

The nitrogen atoms, particularly at the N-4 position, are key sites for modification. SAR studies have shown that the nature of the substituent at this position can dictate receptor affinity and selectivity. For instance, in various series of arylpiperazine derivatives, the introduction of different heterocyclic rings, either directly or via linkers like amide or methylene (B1212753) groups, significantly alters dopamine (B1211576) D2 and D3 receptor affinity. nih.gov It has been demonstrated that N-substitution on the piperazine ring can accommodate various groups, including substituted indole (B1671886) rings, to maintain high affinity for the D3 receptor. nih.gov

In one study of dopamine receptor ligands, linking a substituted indole to the piperazine nitrogen via an amide linker resulted in a compound with high affinity and selectivity for the D3 receptor. nih.gov Conversely, replacing the amide with a methylene linker sometimes led to a decrease in binding affinity, although this effect was not always consistent. nih.gov This highlights the sensitivity of receptor interactions to the linker's nature.

Furthermore, substitutions on the carbon atoms of the piperazine ring can also modulate activity. Introducing alkyl groups, for example, can influence the compound's lipophilicity and steric profile, thereby affecting how it fits into a receptor's binding pocket. nih.gov

The following table summarizes the effects of various substitutions on the piperazine ring based on findings from related arylpiperazine series.

| Modification Site | Substituent/Modification | Observed Effect on Biological Activity | Reference |

| Piperazine N-4 | Substituted Indole (via amide linker) | Maintained high affinity and selectivity for D3 receptors | nih.gov |

| Piperazine N-4 | Substituted Indole (via methylene linker) | Inconsistent changes; sometimes halved affinity for D2/D3 receptors | nih.gov |

| Piperazine N-4 | 4-Fluorobenzyl group | Identified as a crucial anticancer functional group in certain derivatives | nih.gov |

| Piperazine Ring | Replacement with Piperidine | Maintained affinity at H3 receptor but significantly altered σ1 receptor affinity | nih.gov |

| Piperazine Ring Carbons | Introduction of cis-2,3-dialkyl groups | Showed high affinity and selectivity toward α1-adrenoreceptors | nih.gov |

The conformation of the piperazine ring, which typically exists in a chair conformation, is a critical determinant of biological activity. The ring's flexibility allows it to adopt different spatial arrangements to optimize interactions with a target receptor.

Studies on prazosin-related compounds, which feature an arylpiperazine core, have provided insights into the importance of ring conformation. Replacing the standard piperazine ring with more rigid or sterically hindered structures, such as 2,3-dialkylpiperazine or 1,2-cyclohexanediamine (B1199290) moieties, was used to probe the topology of the α1-adrenoreceptor binding site. nih.gov The dialkylpiperazine derivatives maintained high affinity, suggesting the receptor could accommodate the added bulk. nih.gov Notably, the stereochemistry of these substituents was crucial; the cis derivative (cyclazosin) was found to be significantly more potent and selective than its trans counterpart. nih.gov This stereoisomeric preference strongly indicates that the receptor's binding pocket has a well-defined size and spatial orientation, and the conformation of the piperazine analogue must be complementary to it. nih.gov

Conversely, replacing the piperazine ring with a more flexible or conformationally distinct scaffold, like piperidine, can have a dramatic impact. In a series of histamine (B1213489) H3 and sigma-1 receptor ligands, this substitution did not significantly affect affinity for the H3 receptor but was identified as the most influential structural element for activity at the σ1 receptor. nih.gov This demonstrates that even subtle changes to the heterocyclic core can switch receptor selectivity by altering the molecule's conformational properties and how it presents key pharmacophoric features to different biological targets.

Analysis of the Trimethoxyphenyl Moiety's Contribution to Pharmacological Profile

The 3,4,5-trimethoxyphenyl group is a well-established pharmacophore in many biologically active compounds, particularly those that interact with tubulin. mdpi.com Its electronic and steric properties play a significant role in molecular recognition and binding.

The specific 3,4,5-substitution pattern of the methoxy groups on the phenyl ring is often considered optimal for interactions with certain biological targets, such as the colchicine (B1669291) binding site of tubulin. mdpi.com This arrangement is a key feature in natural products like combretastatin A-4 and is frequently retained in synthetic analogues designed as antimitotic agents. mdpi.comnih.gov The three methoxy groups contribute to the molecule's electronic properties and its ability to form hydrogen bonds or other non-covalent interactions within the binding pocket.

While systematic studies comparing all possible positional isomers (e.g., 2,3,4- vs. 3,4,5-trimethoxy) on the 2-phenylpiperazine (B1584378) scaffold are not extensively detailed in the provided context, the consistent use of the 3,4,5-trimethoxyaryl group in potent tubulin inhibitors suggests its critical role. mdpi.com Altering the position of these methoxy groups would change the molecule's dipole moment and the spatial distribution of its hydrogen bond acceptors, likely leading to a significant loss of potency for targets that are specifically adapted to this pattern.

While the 3,4,5-trimethoxy pattern is often conserved for potency, introducing other substituents onto the phenyl ring can further modulate the pharmacological profile. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can significantly impact molecular properties and interactions.

For example, studies on related trimethoxybenzoyl hydrazones showed that adding an electron-donating methyl group versus an electron-withdrawing nitro group to the aromatic ring had distinct effects. beilstein-journals.orgbeilstein-journals.org The electron-withdrawing nitro group strengthened intramolecular hydrogen bonds and increased the acidity of a nearby phenolic group, which could alter its behavior under physiological conditions. beilstein-journals.orgbeilstein-journals.org

In the context of phenylpiperazine derivatives targeting cancer cells, halogenation of the phenyl ring has been shown to be a successful strategy. The introduction of two chlorine atoms (e.g., a 3,4-dichlorophenyl substituent) on the phenylpiperazine moiety resulted in compounds with very high cytotoxic effects, in some cases stronger than the reference drug doxorubicin. nih.gov Replacing the dichlorophenyl group with a trifluoromethyl substituent also conferred potent activity. nih.gov These findings suggest that potent electron-withdrawing groups on the phenyl ring can enhance the desired biological activity.

The following table summarizes the effects of various substituents on the phenyl ring of related compounds.

| Substituent Type | Example Substituent(s) | Observed Effect on Properties/Activity | Reference |

| Electron-Withdrawing | Nitro (NO₂) | Strengthened intramolecular H-bonds; increased acidity of adjacent phenol | beilstein-journals.orgbeilstein-journals.org |

| Electron-Withdrawing | 3,4-Dichloro | Conferred very strong cytotoxic effects in 1,2-benzothiazine derivatives | nih.gov |

| Electron-Withdrawing | 3-Trifluoromethyl (CF₃) | Conferred strong cytotoxic effects in 1,2-benzothiazine derivatives | nih.gov |

| Electron-Donating | Methyl (CH₃) | Moderately shielded adjacent protons in NMR studies | beilstein-journals.orgbeilstein-journals.org |

Scaffold Hopping and Privileged Structures in the Design of Novel Analogues

The this compound structure contains two key components—the piperazine ring and the trimethoxyphenyl moiety—that are considered "privileged structures" in drug discovery. nih.gov A privileged structure is a molecular framework that is capable of binding to multiple, distinct biological targets. The piperazine ring, for instance, is found in drugs targeting a wide array of receptors and enzymes. nih.govnih.govmdpi.com

Scaffold hopping is a computational or medicinal chemistry strategy used to identify novel core structures (scaffolds) that can replace the central framework of a known active compound while retaining its biological activity. uniroma1.itnih.gov This technique is valuable for generating new chemical entities with potentially improved properties, such as enhanced selectivity, better pharmacokinetic profiles, or novel intellectual property. researchgate.net

Starting from a this compound lead, scaffold hopping could be applied in several ways:

Replacing the Piperazine Ring: The piperazine core could be replaced with other heterocyclic or even acyclic bioisosteres that maintain the crucial spatial relationship between the trimethoxyphenyl group and the substituent at the N-4 position. Examples of successful replacements for piperazine in other drug classes include diazabicyclo[3.1.1]heptane or various triazole-containing structures. uniroma1.itnamiki-s.co.jp

Replacing the Trimethoxyphenyl Ring: While often essential for activity at specific targets like tubulin, the trimethoxyphenyl ring could be replaced by other scaffolds that mimic its steric and electronic features. For instance, heterocycles such as quinoline (B57606) or quinazoline (B50416) have been used as bioisosteric replacements for substituted phenyl rings in kinase inhibitors. The goal is to find a new core that preserves the key pharmacophoric interactions of the original methoxy groups.

This strategy allows chemists to move beyond simple analogue synthesis and explore entirely new chemical space, potentially leading to the discovery of compounds with superior therapeutic profiles. nih.gov

Exploration of Bioisosteric Replacements for the Piperazine Core

The piperazine ring is a common motif in medicinal chemistry, valued for its physicochemical properties and its ability to be easily derivatized. cambridgemedchemconsulting.comnih.gov However, in the quest to refine pharmacological profiles, researchers often explore bioisosteric replacements to modulate properties such as potency, selectivity, metabolic stability, and bioavailability. cambridgemedchemconsulting.com Bioisosteres are chemical groups that can be interchanged without drastically altering the chemical structure, and this strategy has been applied to piperazine-containing scaffolds. enamine.netenamine.net

One such study involved the systematic replacement of the piperazine moiety in a series of sigma-2 receptor (σ2R) ligands. nih.gov While the lead compound featured a piperazine ring, researchers synthesized and evaluated analogues incorporating various diazaspiro cores, bridged diamines, and a homopiperazine (B121016) (1,4-diazepane) ring system. The results indicated that these structural modifications significantly impacted receptor affinity and selectivity. For instance, replacing the piperazine with diazaspiroalkanes generally led to a decrease in affinity for the target σ2R. nih.gov Conversely, the homopiperazine analogue demonstrated the highest affinity for σ2R in the series, suggesting that a slight increase in the flexibility and size of the diamine ring was beneficial for this specific target. nih.gov Other successful replacements included a bridged 2,5-diazabicyclo[2.2.1]heptane and a 3-aminoazetidine analogue, both of which retained nanomolar affinities for the σ2R. nih.gov

This exploration underscores a critical principle in SAR: the piperazine ring, while a useful starting point, is not always the optimal structure. Bioisosteric replacements, such as expanding the ring to a homopiperazine or introducing conformational rigidity with bridged or spiro systems, are powerful tools for fine-tuning ligand-receptor interactions. nih.govresearchgate.net

| Analogue Core | Key Finding | Reference |

|---|---|---|

| Diazaspiroalkanes | Resulted in a loss in affinity for the σ2R. | nih.gov |

| Homopiperazine (1,4-Diazepane) | Showed the highest affinity for σ2R in the tested series. | nih.gov |

| Bridged 2,5-diazabicyclo[2.2.1]heptane | Possessed nanomolar affinity for the σ2R. | nih.gov |

| 3-Aminoazetidine | Possessed nanomolar affinity for the σ2R. | nih.gov |

Design and Evaluation of Hybrid Molecules Incorporating the Trimethoxyphenyl-Piperazine Scaffold

A prominent strategy in modern drug discovery is the creation of hybrid molecules, which involves combining two or more pharmacophoric scaffolds into a single chemical entity. This approach aims to leverage the biological activities of the constituent parts to produce compounds with enhanced potency, dual-action mechanisms, or improved selectivity. The trimethoxyphenyl-piperazine scaffold has served as a versatile building block for the design of such hybrids, particularly in the development of novel anticancer agents. nih.govnih.gov

One area of focus has been the development of microtubule-destabilising agents that mimic the action of combretastatin A-4 (CA-4), a potent natural tubulin inhibitor. rsc.org Researchers have designed and synthesized a series of CA-4 analogues where the trimethoxyphenyl moiety is conserved, and the piperazine ring acts as a linker to a second aromatic ring. In one study, a series of 33 novel compounds were developed, with several demonstrating significant antiproliferative activity against MCF-7 breast cancer cells. rsc.org For example, the hydroxyl derivative (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-phenylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenyl) propenone showed potent activity with an IC₅₀ value of 190 nM. Even more potent were two amino-containing derivatives, which recorded IC₅₀ values of 130 nM and 83 nM, respectively. rsc.org Molecular modeling studies confirmed that these compounds likely bind to the colchicine-binding site on tubulin, thereby inhibiting microtubule polymerization. rsc.org

Another approach involved integrating the trimethoxyphenyl-piperazine scaffold with a benzothiazole (B30560) moiety. nih.govresearchgate.net This bioisosteric approach led to the identification of a compound, designated 12a, that significantly inhibited tubulin polymerisation in vitro with an IC₅₀ value of 2.87 μM. This compound also displayed potent antiproliferative activity against several prostate cancer cell lines, including PC3 and 22RV1 cells, with IC₅₀ values of 2.04 μM and 2.13 μM, respectively. researchgate.net

Further extending the hybrid molecule concept, scientists have synthesized new 3,4,5-trimethoxyphenyl thiazole-pyrimidine derivatives that incorporate a substituted piperazine. nih.gov In NCI-60 cell line screening, one such compound, 4b, exhibited promising cytostatic activity, particularly against the HOP-92 non-small cell lung cancer (NSCL) cell line, with a growth inhibition (GI) value of 86.28% at a 10 μM concentration. nih.gov

These studies collectively demonstrate that the trimethoxyphenyl-piperazine scaffold is a highly adaptable framework. By strategically combining it with other pharmacologically relevant groups, it is possible to generate diverse hybrid molecules with potent and specific biological activities, particularly in the realm of oncology.

| Hybrid Scaffold Type | Compound Example | Target/Cell Line | Activity (IC₅₀ / %GI) | Reference |

|---|---|---|---|---|

| Combretastatin A-4 Analogue | (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-phenylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenyl) propenone (4m) | MCF-7 (Breast Cancer) | IC₅₀ = 190 nM | rsc.org |

| Combretastatin A-4 Analogue | (E)-3-(3-amino-4-methoxyphenyl)-1-(4-phenylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (4q) | MCF-7 (Breast Cancer) | IC₅₀ = 130 nM | rsc.org |

| Combretastatin A-4 Analogue | (E)-3-(3-amino-4-methoxyphenyl)-1-(4-(p-tolyl)piperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (4x) | MCF-7 (Breast Cancer) | IC₅₀ = 83 nM | rsc.org |

| Benzothiazole Hybrid | Compound 12a | PC3 (Prostate Cancer) | IC₅₀ = 2.04 μM | researchgate.net |

| Benzothiazole Hybrid | Compound 12a | 22RV1 (Prostate Cancer) | IC₅₀ = 2.13 μM | researchgate.net |

| Thiazole-Pyrimidine Hybrid | Compound 4b | HOP-92 (NSCL Cancer) | 86.28% GI at 10 μM | nih.gov |

Computational Chemistry and Molecular Modeling of 2 3,4,5 Trimethoxyphenyl Piperazine

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. It is a critical tool in drug discovery for predicting binding affinity and understanding the molecular basis of ligand-target interactions. For a compound like 2-(3,4,5-trimethoxyphenyl)piperazine, which belongs to the arylpiperazine class, likely biological targets include G-protein coupled receptors (GPCRs) such as serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors, as well as other targets like tubulin. nih.govmdpi.com

Prediction of Binding Modes and Affinities with Biological Targets

The arylpiperazine scaffold is known to interact with numerous biological targets. Docking studies on related compounds help predict how this compound might bind and with what affinity. For instance, studies on arylpiperazine derivatives targeting the 5-HT1A receptor show that the protonated nitrogen of the piperazine (B1678402) ring is crucial for forming a salt bridge with a conserved aspartate residue (Asp116) in the receptor's binding pocket. nih.govsemanticscholar.org The trimethoxyphenyl group would likely occupy a hydrophobic pocket, with the methoxy (B1213986) groups potentially forming hydrogen bonds or other electrostatic interactions that enhance binding affinity.

Similarly, trimethoxyphenyl moieties are found in potent tubulin polymerization inhibitors that bind to the colchicine (B1669291) site. nih.govrsc.org Docking studies of these compounds predict that the 3,4,5-trimethoxyphenyl ring occupies a key hydrophobic region, contributing significantly to the binding energy. nih.gov It is plausible that this compound could also exhibit affinity for this site.

The predicted binding affinity is often expressed as a docking score or an estimated inhibition constant (Ki) or IC50 value. The table below shows experimental binding affinities and docking scores for various trimethoxyphenyl and arylpiperazine derivatives against their respective targets, illustrating the range of potencies observed in these chemical classes.

| Compound Class | Target | Binding Affinity (Ki or IC50) | Reference |

|---|---|---|---|

| Arylpiperazine Derivative (Compound 8) | 5-HT1A Receptor | 1.2 nM (Ki) | semanticscholar.org |

| Arylpiperazine Derivative (Compound 10) | 5-HT1A Receptor | 21.3 nM (Ki) | semanticscholar.org |

| Trimethoxyphenyl Pyridine (Compound VI) | Tubulin | 8.92 nM (IC50) | nih.govrsc.org |

| Trimethoxyphenyl Pyridine (Compound Vj) | Tubulin | 10.75 nM (IC50) | nih.govrsc.org |

| 2-(trimethoxyphenyl)-thiazole (Compound A3) | COX-2 | 0.57 µM (IC50) | mdpi.comresearchgate.net |

Identification of Key Interacting Residues and Pharmacophore Mapping

Docking simulations are instrumental in identifying the specific amino acid residues that form key interactions—such as hydrogen bonds, ionic bonds, hydrophobic interactions, and π-π stacking—with the ligand. For arylpiperazines binding to aminergic GPCRs, a conserved aspartate residue in transmembrane helix 3 (Asp3.32) is a primary anchor point, forming an ionic bond with the basic piperazine nitrogen. nih.govmdpi.com Other important interactions often involve aromatic residues like phenylalanine (Phe) and tryptophan (Trp) which engage in π-π stacking with the aryl ring of the ligand, and serine (Ser) or threonine (Thr) residues that can form hydrogen bonds. mdpi.comnih.gov

In the context of tubulin inhibitors, docking studies of trimethoxyphenyl compounds have identified Cysteine-241 (CYS241) as a key residue that forms a hydrogen bond, a critical interaction for potent inhibition. nih.govrsc.org

A pharmacophore model is an abstract representation of the essential molecular features required for a ligand to be recognized by a specific receptor. For arylpiperazine ligands of the 5-HT1A receptor, a common pharmacophore model includes:

A basic nitrogen atom (positive ionizable feature).

An aromatic ring center.

One or more hydrogen bond acceptors/donors.

Hydrophobic features.

These features, mapped in 3D space, guide the design of new molecules with potentially higher affinity and selectivity.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. These calculations provide insights into molecular geometry, charge distribution, orbital energies, and reactivity, complementing the interaction-focused data from docking studies.

Density Functional Theory (DFT) Applications

For a molecule like this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule by finding the lowest energy state. This is a crucial first step for accurate docking studies.

Calculate HOMO-LUMO Energy Gap: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy gap between them (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap generally implies higher reactivity. Studies on related piperazine derivatives show these calculations are routine for characterizing new compounds. researchgate.netnih.gov

Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution across a molecule. They identify electron-rich (nucleophilic) regions, typically colored red, and electron-poor (electrophilic) regions, colored blue. mdpi.com For this compound, the piperazine nitrogens and methoxy oxygens would be expected to be nucleophilic sites, important for forming hydrogen bonds with receptor residues. mdpi.com

The table below summarizes typical parameters obtained from DFT calculations for related heterocyclic compounds.

| Parameter | Description | Typical Application |

|---|---|---|

| Optimized Geometry | The lowest-energy 3D structure of the molecule. | Provides the most stable conformation for docking. mdpi.com |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons. irjweb.com |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons. irjweb.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Correlates with chemical reactivity and stability. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Visualizes the electrostatic potential on the molecule's surface. | Identifies sites for electrophilic and nucleophilic attack. mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the conformational flexibility of the ligand and receptor, and the stability of their complex. nih.govrowan.edu

For a potential drug candidate like this compound, MD simulations would be performed on its docked complex with a target receptor. Key analyses include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone or ligand atoms from their initial position over the course of the simulation. A stable, converging RMSD plot suggests that the system has reached equilibrium and the complex is stable. github.ionih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each individual residue (for the protein) or atom (for the ligand) to identify regions of high flexibility or fluctuation. github.ioyoutube.com High RMSF values in certain loops of a receptor upon ligand binding can indicate conformational changes related to receptor activation.

Hydrogen Bond Analysis: Throughout the simulation, the persistence of key hydrogen bonds identified in the docking pose can be monitored. Stable hydrogen bonds over the simulation time confirm their importance in anchoring the ligand in the binding site.

MD simulations on arylpiperazine derivatives complexed with GPCRs have confirmed the stability of the crucial ionic interaction with the conserved aspartate residue and have provided insights into the dynamic conformational changes that occur upon ligand binding, which are essential for receptor signaling. nih.govuab.cat

Preclinical Metabolic and Pharmacokinetic Considerations of 2 3,4,5 Trimethoxyphenyl Piperazine Analogues

In Vitro Metabolic Stability Assessment

In vitro metabolic stability assays are crucial early-stage assessments in drug discovery that help predict how a compound will be metabolized in the body. nuvisan.com These assays, typically using liver microsomes or hepatocytes, provide initial estimates of a compound's half-life and its potential for drug-drug interactions. nuvisan.com

Liver microsome assays are a standard in vitro tool used to predict the hepatic clearance of drug candidates. nih.gov These subcellular fractions contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), which are responsible for Phase I metabolism. researchgate.net The rate at which a compound is metabolized in a microsomal incubation is used to calculate its intrinsic clearance (CLint), a measure of the enzyme's inherent ability to metabolize the drug. nuvisan.com This in vitro data can then be extrapolated to predict in vivo hepatic clearance in animals and humans. nih.gov

For arylpiperazine derivatives, a class that includes analogues of 2-(3,4,5-trimethoxyphenyl)piperazine, in vitro studies with human liver microsomes in the presence of cofactors like NADPH are used to assess metabolic stability. nih.gov The disappearance of the parent compound over time is monitored, often by liquid chromatography-mass spectrometry (LC-MS), to determine the rate of metabolism. nih.gov While microsomes are widely used due to their accessibility and simplicity, hepatocytes are considered a more physiologically relevant model as they contain a full complement of metabolic enzymes and cofactors for both Phase I and Phase II reactions. researchgate.net Studies have shown that for some compounds, predictions of hepatic clearance from hepatocytes are more accurate than those from microsomes. nih.govresearchgate.net

The table below illustrates representative data that can be obtained from such assays for a hypothetical series of analogues.

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Hepatic Clearance |

|---|---|---|---|

| Analogue A | 45 | 30.8 | Moderate |

| Analogue B | 15 | 92.4 | High |

| Analogue C | >120 | <11.5 | Low |

| Analogue D | 62 | 22.3 | Low to Moderate |

Identifying the specific sites on a molecule that are most susceptible to metabolism, known as "metabolic soft spots," is a key objective of early drug metabolism studies. nih.gov This information allows medicinal chemists to strategically modify the compound to improve its metabolic stability and, consequently, its pharmacokinetic properties. nih.govnih.gov

For compounds containing a 3,4,5-trimethoxyphenyl group, O-demethylation is a common metabolic pathway. nih.gov The piperazine (B1678402) ring itself can also be a site of oxidation. For example, in vitro metabolite identification studies for an antitubulin agent, ABI-274, which contains a trimethoxybenzoyl moiety, identified O-demethylation and benzylic hydroxylation as the two primary metabolic soft spots. nih.gov

Once identified, these soft spots can be addressed through various chemical modifications. A common strategy is to block the labile site with a group that is less prone to metabolism, such as a halogen. nih.gov For instance, in the case of ABI-274, replacing a metabolically labile methyl group with a chlorine atom (to create ABI-286) resulted in a 1.5-fold increase in metabolic stability in vitro and a 1.8-fold decrease in clearance in rats. nih.gov Such structural modifications aim to enhance metabolic stability without compromising the compound's desired pharmacological activity. researchgate.net

Preclinical Pharmacokinetic Profiling in Animal Models

Following in vitro assessment, promising candidates undergo pharmacokinetic (PK) profiling in animal models to understand their behavior in a living system. researchgate.net These studies are essential for selecting compounds to advance into clinical trials. science.gov

ADME studies characterize the journey of a drug through the body. Preclinical studies in species such as rats, dogs, and monkeys provide key pharmacokinetic parameters. researchgate.netmdpi.com

For example, studies on Sunepitron (CP-93,393), an anxiolytic drug candidate, in cynomolgus monkeys after a single oral dose revealed extensive metabolism. researchgate.net The majority of the administered radioactive dose was recovered in the urine (69%), with smaller amounts in feces (7%) and bile (4%). researchgate.net This indicates that the compound is well-absorbed and primarily cleared through renal excretion of its metabolites. researchgate.net Plasma analysis showed that the parent drug represented only a small fraction of the circulating radioactivity, confirming its high degree of metabolism. researchgate.net The primary metabolic pathways for Sunepitron were identified as aromatic hydroxylation, oxidative degradation of the pyrimidine (B1678525) ring, and hydrolysis of the succinimide (B58015) ring. researchgate.net

The table below summarizes typical pharmacokinetic parameters obtained from preclinical animal studies for a hypothetical analogue.

| Parameter | Value | Description |

|---|---|---|

| Cmax (ng/mL) | 150 | Maximum plasma concentration |

| Tmax (h) | 1.5 | Time to reach maximum concentration |

| AUC (ng·h/mL) | 980 | Area under the plasma concentration-time curve |

| Bioavailability (F%) | 45 | Fraction of dose reaching systemic circulation |

| Clearance (CL) (mL/min/kg) | 25 | Volume of plasma cleared of the drug per unit time |

| Volume of Distribution (Vd) (L/kg) | 3.5 | Apparent volume into which the drug distributes |

A primary goal of preclinical PK studies is to predict the pharmacokinetic profile of a drug in humans. mdpi.com Interspecies scaling, often using allometric principles, is a method used for this extrapolation. nih.gov This technique relates pharmacokinetic parameters, such as clearance and volume of distribution, to the body weight of different animal species. nih.gov

By gathering PK data from multiple species (e.g., mouse, rat, dog, monkey), models can be built to predict human PK parameters. nih.gov These predictions, while not always perfectly accurate, are invaluable for guiding the design of first-in-human clinical trials, including the selection of the initial dose. nih.gov More advanced methods, such as physiologically-based pharmacokinetic (PBPK) modeling, integrate in vitro data with physiological parameters of the different species to refine these predictions. mdpi.com

Preclinical In Vitro Drug-Drug Interaction (DDI) Potential

Assessing the potential for a new drug candidate to interact with other drugs is a critical part of preclinical safety evaluation. A major mechanism for DDIs is the inhibition or induction of cytochrome P450 (CYP) enzymes. nih.gov

Inhibition of a CYP enzyme by one drug can decrease the metabolism of another drug that is a substrate for the same enzyme, leading to increased plasma concentrations and potential toxicity. pharmacytimes.comyoutube.com In vitro assays are used to determine a compound's potential to inhibit specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4). nih.gov These assays typically involve incubating the test compound with human liver microsomes and a known substrate for a specific CYP enzyme. The ability of the test compound to inhibit the metabolism of the substrate is then measured to determine an IC50 value (the concentration of inhibitor that causes 50% inhibition). This in vitro data helps to predict whether clinically significant DDIs are likely to occur. nih.gov

Analytical Methodologies for Research and Characterization of 2 3,4,5 Trimethoxyphenyl Piperazine

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural analysis of 2-(3,4,5-Trimethoxyphenyl)piperazine, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework, respectively.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The trimethoxyphenyl moiety would feature a singlet for the two equivalent aromatic protons and two singlets for the methoxy (B1213986) groups (one for the six protons of the two equivalent methoxy groups at C3 and C5, and another for the three protons of the C4 methoxy group). nih.gov The piperazine (B1678402) ring protons would appear as a set of complex multiplets in the aliphatic region of the spectrum. mdpi.comchemicalbook.com The proton attached to the nitrogen (N-H) would also be present, its chemical shift being dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on all non-equivalent carbon atoms. The spectrum would display signals for the aromatic carbons of the trimethoxyphenyl ring, the methoxy group carbons, and the aliphatic carbons of the piperazine ring. mdpi.com The symmetry of the trimethoxyphenyl group results in fewer aromatic signals than the total number of aromatic carbons.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for unambiguous assignment of ¹H and ¹³C signals, confirming the connectivity between protons and carbons and resolving complex spin systems within the piperazine ring.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Predicted data is based on the analysis of structurally similar compounds. nih.govmdpi.comresearchgate.net

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic-H (2H) | ~6.5-7.0 ppm (s) | ~105-108 ppm |

| Piperazine-H (CH) | Multiplet | Signal in aliphatic region |

| Piperazine-H (CH₂) | Multiplets | Signals in aliphatic region |

| Piperazine-H (NH) | Variable shift | - |

| Methoxy-H (3,5-OCH₃, 6H) | ~3.8 ppm (s) | ~56 ppm |

| Methoxy-H (4-OCH₃, 3H) | ~3.7 ppm (s) | ~60 ppm |

| Aromatic-C (quaternary) | - | Signals in aromatic region |

Note: 's' denotes a singlet. Chemical shifts (ppm) are relative to a standard reference.

Mass spectrometry (MS) is a critical technique used to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. When coupled with liquid chromatography (LC-MS), it also serves as a powerful tool for separation and identification. semanticscholar.org

The molecular formula for this compound is C₁₃H₂₀N₂O₃, corresponding to a monoisotopic mass of 252.1474 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily detected as a protonated molecule [M+H]⁺. researchgate.net Other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed. uni.lu Fragmentation patterns typically involve the cleavage of the piperazine ring and the loss of substituents from the trimethoxyphenyl ring. researchgate.net

Table 2: Predicted Mass Spectrometry Data for this compound Adducts Data sourced from PubChem predictions. uni.lu

| Adduct | Formula | Predicted m/z |

| Protonated | [M+H]⁺ | 253.15468 |

| Sodiated | [M+Na]⁺ | 275.13662 |

| Ammoniated | [M+NH₄]⁺ | 270.18122 |

| Potassiated | [M+K]⁺ | 291.11056 |

| Deprotonated | [M-H]⁻ | 251.14012 |

m/z = mass-to-charge ratio

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The FT-IR spectrum provides a characteristic fingerprint of the molecule.

Key absorption bands expected in the spectrum include:

N-H Stretch: A moderate band in the 3200-3500 cm⁻¹ region, characteristic of the secondary amine in the piperazine ring. researchgate.net

C-H Stretch (Aromatic): Bands appearing above 3000 cm⁻¹, indicative of the C-H bonds on the phenyl ring. mdpi.com

C-H Stretch (Aliphatic): Strong bands in the 2800-3000 cm⁻¹ region, corresponding to the C-H bonds of the piperazine ring and methoxy groups. mdpi.com

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ range due to the vibrations of the aromatic ring.

C-O Stretch (Ether): Strong, characteristic bands for the aryl-alkyl ether linkages of the methoxy groups, typically found in the 1000-1300 cm⁻¹ region.

C-N Stretch: Bands in the 1020-1250 cm⁻¹ region associated with the C-N bonds of the piperazine ring.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Secondary Amine (Piperazine) | N-H Stretch | 3200 - 3500 |

| Aromatic Ring | C-H Stretch | 3010 - 3100 |

| Aliphatic Groups (Piperazine, Methoxy) | C-H Stretch | 2800 - 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aryl Ether (Methoxy) | C-O Stretch | 1000 - 1300 |

| Amine (Piperazine) | C-N Stretch | 1020 - 1250 |

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are indispensable for separating this compound from impurities, byproducts, and starting materials, as well as for quantifying its concentration. rdd.edu.iq

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for quantitative analysis. jocpr.com A reversed-phase HPLC (RP-HPLC) method is typically employed for this type of compound. nih.gov

In a typical RP-HPLC setup, an octadecylsilane (B103800) (C18) column is used as the stationary phase. semanticscholar.orgnih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, with the gradient or isocratic elution adjusted to achieve optimal separation. nih.gov Modifiers like trifluoroacetic acid (TFA) or formic acid are often added to the mobile phase to improve peak shape. semanticscholar.org Detection is commonly performed using a UV detector at a wavelength where the trimethoxyphenyl chromophore exhibits strong absorbance. nih.gov The purity of the compound is determined by integrating the peak area, with results typically requiring >95% purity for research standards. semanticscholar.org

Table 4: Representative RP-HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Elution | Gradient or Isocratic |

| Flow Rate | ~1.0 mL/min |

| Detection | UV at ~210 nm or ~254 nm |

| Column Temperature | Ambient or controlled (e.g., 35°C) |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of chemical reactions, to screen for optimal separation conditions for column chromatography, and for a preliminary assessment of compound purity.

For this compound, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. researchgate.net A variety of mobile phase systems can be employed, with the polarity adjusted to achieve a retention factor (Rƒ) value that allows for clear separation. Common eluents include mixtures of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) with a more polar solvent such as ethyl acetate (B1210297) or methanol. researchgate.net After development, the spots on the TLC plate can be visualized under UV light (at 254 nm) due to the UV-active phenyl ring. researchgate.net

Table 5: Typical TLC System for Analysis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ coated plates |

| Mobile Phase | Mixture of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) |

| Visualization | UV lamp at 254 nm |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. It serves as a crucial method for verifying the empirical formula of a newly synthesized molecule, such as this compound. This process provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), which can then be compared against the theoretically calculated values derived from its proposed molecular formula (C₁₃H₂₀N₂O₃).

The most common method for determining the elemental composition of organic compounds is combustion analysis. researchgate.net In this technique, a precisely weighed sample of the compound is combusted in a controlled environment with an excess of oxygen. The combustion process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or nitrogen oxides, which are subsequently reduced to N₂. These combustion products are then passed through a series of absorbent traps or detected by a thermal conductivity detector. By measuring the amounts of CO₂, H₂O, and N₂ produced, the mass percentages of C, H, and N in the original sample can be accurately calculated.

A close agreement between the experimentally determined elemental composition and the calculated theoretical values provides strong evidence for the compound's purity and affirms its proposed molecular structure. Typically, a deviation of within ±0.4% is considered acceptable for confirmation of a compound's elemental composition. researchgate.net

Detailed research findings from studies on related trimethoxyphenyl piperazine derivatives illustrate the application of elemental analysis in compositional verification. For instance, in the synthesis and characterization of various piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone derivatives, elemental analysis was used to confirm the successful synthesis of the target compounds. researchgate.net The experimentally found percentages of carbon, hydrogen, and nitrogen showed strong correlation with the calculated theoretical values.

The following table presents representative data from the elemental analysis of a series of synthesized trimethoxyphenyl piperazine derivatives, demonstrating the practical application of this analytical methodology.

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) |

|---|---|---|---|---|

| (4-(2-Amino-5-hydroxybenzoyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone | C₂₁H₂₅N₃O₅ | C | 60.71 | 60.70 |

| H | 6.07 | 6.08 | ||

| N | 10.11 | 10.10 | ||

| (4-(2-Chloronicotinoyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone | C₂₀H₂₂ClN₃O₄ | C | 57.21 | 57.22 |

| H | 5.28 | 5.29 | ||

| N | 10.01 | 10.02 | ||

| 2-(1H-indol-3-yl)-1-(4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl)ethanone | C₂₄H₂₇N₃O₄ | C | 65.89 | 65.88 |

| H | 6.22 | 6.23 | ||

| N | 9.60 | 9.61 |

Future Research Directions and Therapeutic Potential

Rational Design and Synthesis of Next-Generation 2-(3,4,5-Trimethoxyphenyl)piperazine Analogues

The rational design of next-generation analogues of this compound is a crucial step in optimizing its pharmacological profile. This involves strategic modifications to the core structure to enhance potency, selectivity, and pharmacokinetic properties. nih.gov The piperazine (B1678402) moiety itself is a versatile scaffold that allows for a wide range of chemical modifications. nih.gov

Key strategies for the design of novel analogues include:

Modification of the Piperazine Ring: Introduction of various substituents on the piperazine nitrogen atoms can significantly influence the biological activity. nih.gov The flexibility of the piperazine ring allows it to be a key component in the design of molecules with diverse therapeutic applications, from central nervous system agents to anticancer drugs. nih.gov

Alterations to the Trimethoxyphenyl Group: The positioning and number of methoxy (B1213986) groups on the phenyl ring are critical for activity. Shifting the methoxy groups, as seen in the positional isomer trimetazidine, can dramatically alter the pharmacological profile.

Introduction of Diverse Functional Groups: Incorporating a variety of functional groups, such as amides, sulfonamides, or heterocyclic rings, can lead to analogues with improved affinity for biological targets and better drug-like properties. nih.gov For instance, the synthesis of trimetazidine-sulfonamide hybrids has been explored to enhance bioavailability and achieve multi-target efficacy.

The synthesis of these next-generation analogues can be achieved through various established and novel organic synthesis methodologies. A common approach involves the condensation of a substituted benzyl (B1604629) chloride, such as 3,4,5-trimethoxybenzyl chloride, with piperazine. The following table outlines a general synthetic approach and potential modifications.

| Reaction Step | Description | Potential Modifications for Analogue Synthesis |

| Starting Materials | Condensation of 3,4,5-trimethoxybenzyl chloride with piperazine. | Use of variously substituted benzyl halides or other reactive intermediates. |

| Catalyst/Solvent | Use of a base like diisopropylethylamine (DIPEA) to neutralize acid byproducts. | Exploration of different solvent systems and catalysts to optimize reaction yields and purity. |

| Purification | Standard chromatographic techniques. | Development of more efficient and scalable purification methods. |

Exploration of Novel Biological Targets and Mechanisms of Action

While the initial focus of research on piperazine derivatives has often been on their interactions with central nervous system receptors like dopamine (B1211576) and serotonin (B10506) receptors, there is a growing body of evidence suggesting a much broader range of biological targets. ontosight.ai The exploration of these novel targets is a key avenue for future research.

Potential novel biological targets and mechanisms of action for this compound analogues include:

Anticancer Activity: The 3,4,5-trimethoxyphenyl moiety is a feature of several potent anticancer agents, such as combretastatin (B1194345) A-4, which are known tubulin polymerization inhibitors. nih.gov Analogues of this compound could be designed to target tubulin, leading to cell cycle arrest and apoptosis in cancer cells. nih.govmdpi.com Furthermore, some piperazine derivatives have been shown to inhibit the growth of various cancer cell lines, including breast, skin, pancreas, and cervix cancer cells. mdpi.com The mechanism of action may involve the inhibition of anti-apoptotic proteins like Bcl-2 and the induction of cell cycle regulators like p21. mdpi.com

Kinase Inhibition: Many kinase inhibitors used in cancer therapy contain a piperazine ring. mdpi.com It is plausible that analogues of this compound could be designed to selectively inhibit specific kinases that are implicated in cancer cell proliferation and survival. nih.govmdpi.com

Enzyme Inhibition: Certain piperazine derivatives are known to inhibit enzymes involved in metabolic pathways. For example, some analogues can inhibit long-chain 3-ketoacyl CoA thiolase, which affects fatty acid oxidation. This suggests that this compound derivatives could be explored for their potential in metabolic disorders.

Antimicrobial Activity: The piperazine nucleus is present in various compounds with antibacterial and antifungal properties. researchgate.net Future studies could investigate the potential of this compound analogues as novel antimicrobial agents, particularly in the face of rising antibiotic resistance.

The following table summarizes potential biological targets and the corresponding therapeutic areas for future investigation.

| Potential Biological Target | Therapeutic Area | Potential Mechanism of Action |

| Tubulin | Oncology | Inhibition of microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis. nih.govmdpi.com |

| Protein Kinases | Oncology | Inhibition of signaling pathways involved in cell proliferation, survival, and angiogenesis. mdpi.comnih.govmdpi.com |

| Metabolic Enzymes | Metabolic Disorders | Modulation of metabolic pathways, such as fatty acid oxidation. |

| Microbial Targets | Infectious Diseases | Disruption of essential cellular processes in bacteria and fungi. researchgate.net |

Investigation of Combination Therapies and Synergistic Effects

The efficacy of many therapeutic agents can be enhanced when used in combination with other drugs. This approach can lead to synergistic effects, where the combined effect is greater than the sum of the individual effects, and may also help to overcome drug resistance. nih.gov The investigation of combination therapies involving this compound analogues is a promising area for future research.

Potential combination therapy strategies include:

Combination with Chemotherapeutic Agents: In cancer treatment, combining a this compound analogue that targets a specific pathway (e.g., tubulin polymerization) with a conventional cytotoxic drug could lead to enhanced tumor cell killing. mdpi.com For example, a quinoxalinyl–piperazine derivative has shown synergistic effects when combined with drugs like paclitaxel, doxorubicin, gemcitabine, and cisplatin (B142131) in breast cancer cells. mdpi.com

Combination with Other Targeted Therapies: Combining two targeted therapies that act on different signaling pathways can be a powerful strategy to overcome resistance mechanisms in cancer.

Synergy with Anthelmintic Drugs: Studies have shown that piperazine can act synergistically with other anthelmintic agents, leading to a more effective expulsion of parasitic worms. nih.gov This suggests that this compound analogues could be explored in combination therapies for parasitic infections.

The following table provides examples of potential combination therapies and the rationale behind them.

| Therapeutic Area | Potential Combination Partner | Rationale for Combination |

| Oncology | Paclitaxel, Doxorubicin, Cisplatin | Synergistic cytotoxicity and overcoming drug resistance. mdpi.com |

| Infectious Diseases (Parasitic) | Cyclic depsipeptides | Potentiation of anthelmintic activity. nih.gov |

Development of Advanced Preclinical Models for Efficacy Evaluation

To accurately assess the therapeutic potential of novel this compound analogues, it is essential to utilize advanced preclinical models that can better predict clinical outcomes. Traditional 2D cell culture models often fail to replicate the complex microenvironment of tissues in the human body. mdpi.com

Future preclinical evaluation should incorporate more sophisticated models, such as:

Three-Dimensional (3D) Cell Culture Models: Spheroids and organoids are 3D cell culture systems that more closely mimic the in vivo environment, providing a more accurate platform for assessing drug efficacy and toxicity. mdpi.com

Organ-on-a-Chip (OOC) Models: These microfluidic devices contain living cells in a continuously perfused microenvironment, allowing for the recreation of the structure and function of human organs. mdpi.com OOC models can be used to study the effects of drugs on specific organs and to investigate drug metabolism and toxicity.